molecular formula C9H10BrNO2 B112404 (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid CAS No. 275826-34-1

(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Cat. No. B112404
M. Wt: 244.08 g/mol
InChI Key: OETRFEPZCAGEMK-QMMMGPOBSA-N
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Description

“(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid” is a compound that contains an amino group and a bromophenyl group attached to a propionic acid backbone . The presence of the bromophenyl group suggests that this compound could be involved in various chemical reactions, particularly those involving nucleophilic aromatic substitution .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic acids or boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters has been reported, which could potentially be applied in the synthesis of "(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid" . Additionally, a method for the synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction has been developed .


Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid” would consist of a propionic acid backbone with an amino group and a bromophenyl group attached . The presence of these functional groups could influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The bromophenyl group in “(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid” could potentially undergo nucleophilic aromatic substitution reactions . These reactions are widely used in pharmaceutical and chemical research for the modification of aromatic ring scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid” would be influenced by its molecular structure. For instance, the presence of the bromophenyl group could increase the compound’s molecular weight . The compound could also have hydrogen bond donor and acceptor counts of 1 and 2, respectively .

Scientific Research Applications

Propionic Acid Production

  • Microbial Propionic Acid Production : Propionic acid, produced through microbial fermentation, is utilized in food, cosmetic, plastics, and pharmaceutical industries. Major pathways include fermentative, biosynthetic, and amino acid catabolic processes. Metabolic engineering offers promising opportunities for biological propionic acid production, though challenges remain in achieving optimal yield, productivity, and titre (Gonzalez-Garcia et al., 2017).

Synthesis and Structural Analysis

  • Synthesis of Analogues : The synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid, an intermediate of naproxen, demonstrates the application in synthesizing structural analogues for pharmaceutical purposes (H. Ai, 2002).
  • Vibrational and Electronic Structure Analysis : The DFT zwitterion model for 3-Amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid, aids in understanding the vibrational and electronic structures of similar compounds (Pallavi & Tonannavar, 2020).

Nucleic Acid-Protein Crosslinking

  • Crosslinking Reagents : Compounds like 3-(4-bromo-3-oxobutane-1-sulphonyl)propionic acid are synthesized for nucleic acid-protein crosslinking in molecular biology, demonstrating the chemical's use in bioconjugation and structural studies (Fink et al., 1980).

Pharmacological Research

  • Heteroaryl Analogues of AMPA : Research on compounds like (S)-2-amino-3-[3-hydroxy-5-(2-pyridyl)-4-isoxazolyl]propionic acid reveals insights into AMPA receptor agonists, impacting the understanding of neuropharmacology and the development of neurological drugs (Falch et al., 1998).

Extraction and Recovery Studies

  • Propionic Acid Extraction : Studies on the reactive extraction of propionic acid, including the use of binary extractants and modifier-diluents, contribute to process optimization in chemical industries (Keshav et al., 2009).

MOF Construction

  • Metal-Organic Frameworks (MOFs) : MOFs constructed from modified amino acids like 2-amino-3-(4-aminophenyl)-propionic acid illustrate the chemical's role in developing novel materials with potential applications in catalysis, gas storage, and separation technologies (Xie et al., 2007).

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of “(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid”. For instance, studies could investigate the compound’s reactivity in various chemical reactions . Additionally, research could explore the compound’s potential uses in pharmaceutical and chemical research .

properties

IUPAC Name

(3S)-3-amino-3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETRFEPZCAGEMK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270074
Record name (βS)-β-Amino-2-bromobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid

CAS RN

275826-34-1
Record name (βS)-β-Amino-2-bromobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=275826-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Amino-2-bromobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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